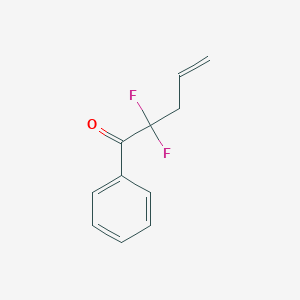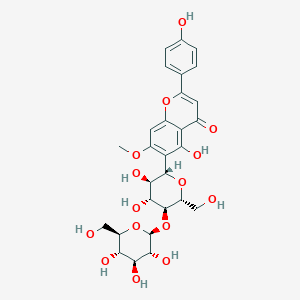
(4-Chlorophenyl)(oxo)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-alpha-oxo-benzeneacetyl chloride is a chemical compound with the molecular formula C8H4Cl2O2. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a chloro group and an oxo group attached to a benzene ring, making it a versatile intermediate in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-alpha-oxo-benzeneacetyl chloride can be synthesized through several methods. One common approach involves the chlorination of alpha-oxo-benzeneacetyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-alpha-oxo-benzeneacetyl chloride often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-alpha-oxo-benzeneacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid).
Major Products
Substitution: Amides, esters, thioesters.
Reduction: Hydroxy derivatives.
Oxidation: Complex oxidized products.
Applications De Recherche Scientifique
4-Chloro-alpha-oxo-benzeneacetyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of new drug candidates, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-alpha-oxo-benzeneacetyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group, facilitating nucleophilic substitution reactions. The oxo group can participate in redox reactions, altering the oxidation state of the compound. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable tool in chemical synthesis and research.
Comparaison Avec Des Composés Similaires
4-Chloro-alpha-oxo-benzeneacetyl chloride can be compared with other similar compounds such as:
Benzoyl chloride: Lacks the chloro and oxo groups, making it less reactive in certain substitution and redox reactions.
4-Chlorobenzoyl chloride: Contains a chloro group but lacks the oxo group, limiting its reactivity in redox reactions.
Alpha-oxo-benzeneacetyl chloride: Lacks the chloro group, making it less versatile in nucleophilic substitution reactions.
The presence of both chloro and oxo groups in 4-Chloro-alpha-oxo-benzeneacetyl chloride enhances its reactivity and makes it a unique and valuable compound in various chemical processes.
Propriétés
Numéro CAS |
104132-79-8 |
|---|---|
Formule moléculaire |
C8H4Cl2O2 |
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H |
Clé InChI |
JTXJZMXFVCMTKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Synonymes |
Benzeneacetyl chloride, 4-chloro-alpha-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)





